Gastrodin
Overview
Description
Gastrodin is a chemical compound which is the glucoside of gastrodigenin . It has been isolated from the orchid Gastrodia elata and from the rhizome of Galeola faberi . It can also be produced by biotransformation of 4-hydroxybenzaldehyde by Datura tatula cell cultures .
Synthesis Analysis
Gastrodin can be synthesized via biotransformation of microorganism using p-hydroxybenzaldehyde as substrate . A strain of Rhizopus chinensis Staito AS3. 1165 which has the capability of biotransforming p-hydroxybenzaldehyde into gastrodin was screened from 50 strains of microorganisms .
Molecular Structure Analysis
Gastrodin is a significant phenolic glycoside constituent with a molecular weight of 286.28 Da, chemically identified as 4-(hydroxymethyl)phenyl β-D-glucopyranoside (C13H18O7) .
Chemical Reactions Analysis
Gastrodin has been reported to confer protection against paraquat-induced mitochondrial damage in SH-SY5Y cells . It also has significant anti-inflammatory, antioxidant, neuroprotective, vascular protective, blood sugar lowering, lipid-regulating, analgesic, anticancer, and antiviral effects .
Physical And Chemical Properties Analysis
Gastrodin is a glycoside . It has a chemical formula of C13H18O7 and a molar mass of 286.280 g·mol−1 .
Scientific Research Applications
Neurological Diseases
Gastrodin has been found to have good efficacy in the treatment of neurological diseases . It has been used to treat a variety of conditions including pediatric acute and chronic convulsions, epilepsy, tetanus, vertigo, headaches, rheumatic paralysis, and limb numbness . The mechanism involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK .
Cardiovascular Diseases
Gastrodin has been found to effectively dilate blood vessels, increase myocardial blood flow, and improve myocardial microcirculation . It has a protective effect on the body’s nerve cells and improves the ability of brain cells to resist hypoxia, thereby improving the clinical dizziness and other symptoms of patients .
Endocrine Diseases
Gastrodin has been found to have good efficacy in the treatment of endocrine diseases . It has significant blood sugar lowering and lipid-regulating effects . The mechanism involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK .
Liver Diseases
Gastrodin has been found to have good efficacy in the treatment of liver diseases . The mechanism involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK .
Anti-inflammatory and Antioxidant Effects
Gastrodin has significant anti-inflammatory and antioxidant effects . It has been found to reduce blood pressure, enhance blood circulation to the heart and brain, safeguard nerve cells, retard central nervous system aging, combat epilepsy, and ameliorate cognitive and emotional impairments in the management of cardiovascular and cerebrovascular ailments .
Treatment of Vertigo
Gastrodin has been used in the treatment of vertigo, particularly posterior circulation ischemic vertigo . A study observed that gastrodin injection combined with betahistine mesylate tablets increased the effective rate of posterior circulation ischemic vertigo by 11.43%, the recurrence rate decreased by 11.5%, and the incidence of adverse reactions was lower .
Treatment of Epilepsy and Tourette Syndrome
Gastrodin has been found to have prominent neuroprotective effects and can treat or improve epilepsy and Tourette syndrome . It has been shown to modulate neurotransmitters, exert antioxidative and anti-inflammatory effects, suppress microglial activation, regulate mitochondrial cascades, and up-regulate neurotrophins .
Treatment of Cognitive Impairment and Neuropathic Pain
Gastrodin has been used in the treatment of cognitive impairment and neuropathic pain . It has been shown to reverse the decrease of γ aminobutyric acid (GABA) level and the increase of extracellular glutamate level in the prefrontal cortex and hippocampus of rats with cognitive impairment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSUZTXKPLAPR-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978086 | |
Record name | Gastrodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrodin | |
CAS RN |
62499-27-8 | |
Record name | Gastrodin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gastrodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gastrodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62499-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GASTRODIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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